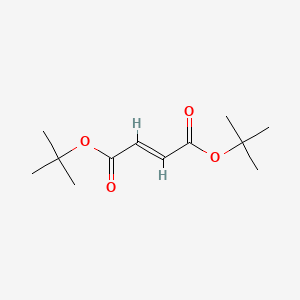

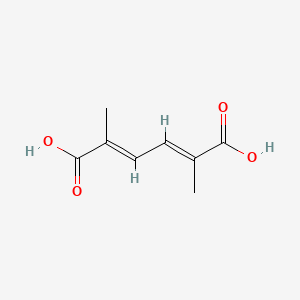

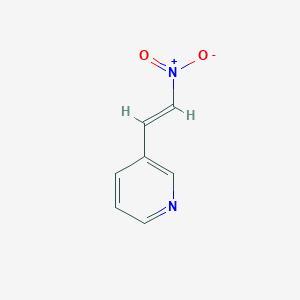

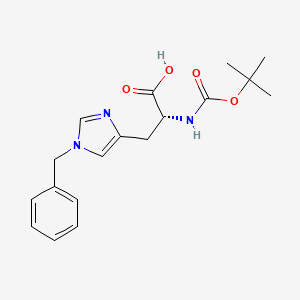

(R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known as R-Bip, is an important molecule in the field of chemical synthesis. It has been used in a wide range of scientific research applications, including drug design, catalysis, and biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

Research highlights the importance of enantioselective synthesis in creating specific enantiomers of compounds related to "(R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid" for applications in neuroscientific studies and the potential exploration of neuroexcitant properties (Pajouhesh et al., 2000).

Ligand Design and Radiochemistry

Another study discusses the creation of mixed ligand fac-tricarbonyl complexes, employing structures similar to "(R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid" for the development of radiolabeled compounds used in medical imaging, emphasizing the versatility of these compounds in designing diagnostic tools (Mundwiler et al., 2004).

Synthesis of Novel Compounds with Antimicrobial Activity

Further research has focused on synthesizing novel compounds derived from "(R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid" and evaluating their antimicrobial activities. This showcases the potential of such derivatives in contributing to the development of new antimicrobial agents (Pund et al., 2020).

Development of Chemosensors

Another application involves the use of imidazole-based derivatives for the development of chemosensors capable of detecting specific ions, such as cyanide and mercury. This application underscores the compound's role in environmental monitoring and safety assessments (Emandi et al., 2018).

Corrosion Inhibition

Research into amino acid-based imidazolium zwitterions, which share structural motifs with "(R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid," demonstrates their effectiveness as green corrosion inhibitors. This highlights an industrial application where these compounds can provide protection against corrosion in metals (Srivastava et al., 2017).

Propiedades

IUPAC Name |

(2R)-3-(1-benzylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)20-15(16(22)23)9-14-11-21(12-19-14)10-13-7-5-4-6-8-13/h4-8,11-12,15H,9-10H2,1-3H3,(H,20,24)(H,22,23)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHPNBGKEMHUCQ-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426674 |

Source

|

| Record name | 1-Benzyl-N-(tert-butoxycarbonyl)-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid | |

CAS RN |

65717-64-8 |

Source

|

| Record name | 1-Benzyl-N-(tert-butoxycarbonyl)-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.